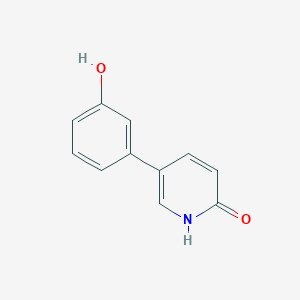

5-(3-Hydroxyphenyl)-2-hydroxypyridine

Description

Significance of Pyridine (B92270) and Hydroxypyridine Scaffolds in Chemical and Biological Research

Pyridine and its derivatives are fundamental heterocyclic compounds that have garnered immense attention in both chemical and biological research. nih.gov The pyridine ring, an isostere of benzene, is a key structural component in a vast array of natural products, pharmaceuticals, and agrochemicals. mdpi.com Its presence can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic properties. guidechem.com In the realm of medicinal chemistry, pyridine-based ring systems are among the most extensively utilized heterocycles in drug design, leading to the discovery of numerous therapeutic agents with a broad spectrum of activities. axios-research.com

The incorporation of a hydroxyl group to form a hydroxypyridine scaffold further expands the chemical and biological utility of this heterocyclic system. Hydroxypyridines, including their tautomeric pyridone forms, are recognized as "privileged scaffolds" in drug discovery. nih.gov This is attributed to their ability to act as both hydrogen bond donors and acceptors, which is crucial for molecular recognition and binding to biological targets. nih.gov Furthermore, these scaffolds can serve as bioisosteres for other chemical groups like amides and phenols, allowing for the fine-tuning of a drug candidate's properties. nih.gov The 2-pyridone core structure, in particular, is abundant in natural products with diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. nih.govnih.gov The versatility of these scaffolds makes them indispensable tools in the development of novel bioactive molecules.

Overview of Structurally Related Hydroxyphenyl and Hydroxypyridine Derivatives in Academic Contexts

The academic landscape is rich with studies on a variety of hydroxyphenyl and hydroxypyridine derivatives, reflecting their broad applicability. Research in this area often focuses on the synthesis of novel derivatives and the evaluation of their potential therapeutic applications. For instance, the synthesis of pyridyl and 2-hydroxyphenyl chalcones has been explored for their antitubercular activity. mdpi.com Similarly, 3-hydroxypyridine (B118123) and its derivatives have been investigated for their therapeutic properties. buyersguidechem.com

In the context of natural products, a 5-p-hydroxyphenyl-2-pyridone derivative, named avellaneanone, has been isolated from a marine sponge-associated fungus, highlighting the presence of this structural motif in nature. nih.gov The study of such natural products can provide valuable insights for the design and synthesis of new bioactive compounds.

Furthermore, the chemical properties of these derivatives are a subject of intense study. For example, the tautomerism between hydroxypyridine and pyridone forms is a well-documented phenomenon that influences the reactivity and physical properties of these compounds. nih.gov The solid-state form is predominantly the 2-pyridone tautomer, a fact confirmed by X-ray crystallography and IR spectroscopy. The synthesis of various substituted hydroxypyridines, such as 2-amino-5-hydroxypyridine (B112774) and 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones, is also an active area of research, with a focus on developing efficient and versatile synthetic methodologies. mdpi.comgoogle.com

Below are interactive tables detailing the properties of some parent hydroxypyridine scaffolds and a selection of structurally related derivatives.

Table 1: Physicochemical Properties of Parent Hydroxypyridine Scaffolds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 2-Hydroxypyridine (B17775) | 142-08-5 | C5H5NO | 95.10 | 105-107 | 280-281 |

| 3-Hydroxypyridine | 109-00-2 | C5H5NO | 95.10 | 126-129 | 243 |

Table 2: Examples of Structurally Related Hydroxyphenyl and Hydroxypyridine Derivatives in Research

| Compound Name | Molecular Formula | Key Research Area |

|---|---|---|

| Avellaneanone (a 5-p-hydroxyphenyl-2-pyridone derivative) | Not specified | Natural product isolation, antifungal activity |

| (E)-1-(2-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one | C14H11NO2 | Antitubercular activity |

| 3-Hydroxy-1-(4-hydroxyphenyl)-5-methylpyridin-2(1H)-one | C12H11NO3 | Reference standard for Pirfenidone |

Structure

3D Structure

Properties

IUPAC Name |

5-(3-hydroxyphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-10-3-1-2-8(6-10)9-4-5-11(14)12-7-9/h1-7,13H,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNRXENHXLPCRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CNC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538640 | |

| Record name | 5-(3-Hydroxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86452-97-3 | |

| Record name | 5-(3-Hydroxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 3 Hydroxyphenyl 2 Hydroxypyridine and Analogues

Established Synthetic Pathways to the 2-Hydroxypyridine (B17775) Core Structure

The 2-hydroxypyridine ring, which exists in tautomeric equilibrium with 2-pyridone, is a fundamental heterocyclic motif. wikipedia.orgnih.govchemtube3d.com Its synthesis can be achieved through several established pathways, ranging from multi-step constructions to elegant photochemical rearrangements.

Multi-step syntheses offer versatility in accessing the 2-hydroxypyridine core, often starting from readily available precursors. One common strategy involves the hydrolysis of a pre-formed pyridine (B92270) ring substituted with a suitable leaving group at the 2-position, such as a halogen. For instance, 2-chloropyridine (B119429) can be converted to 2-hydroxypyridine. While early methods required harsh conditions like high pressure and temperature with concentrated hydrochloric acid, yielding only 24%, significant improvements have been developed. google.com A more efficient, two-stage process involves reacting 2-chloropyridine with a metal alkoxide to form a 2-alkoxypyridine, which is then hydrolyzed to yield 2-hydroxypyridine with yields up to 70%. google.com A one-stage reaction has also been developed where 2-chloropyridine is reacted with an aqueous alkaline solution in the presence of a tertiary alcohol, such as tertiary butyl alcohol or amyl alcohol, to produce high-purity 2-hydroxypyridine in superior yields. google.com

Another classical approach is the ring expansion of furan (B31954) derivatives. For example, 2-acylfurans can react with ammonia (B1221849) at elevated temperatures in a one-step process to yield 2-substituted-3-hydroxypyridines. researchgate.net Similarly, furfural (B47365) can undergo a ring-opening reaction with chlorine or bromine, followed by reaction with an ammonia source and subsequent hydrolysis to produce 2-amino-3-hydroxypyridine. patsnap.com

Condensation reactions are also pivotal in constructing the pyridone ring. A tandem condensation of propiolamide (B17871) and cyclic β-keto methyl esters in water, followed by intramolecular ring closure, provides an efficient route to 5,6-fused 2-pyridone systems. organic-chemistry.org

| Starting Material(s) | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 2-Chloropyridine | 1. Potassium ethylate 2. Aqueous acid hydrolysis | 2-Hydroxypyridine | google.com |

| 2-Chloropyridine | Aqueous KOH, tertiary amyl alcohol, reflux | 2-Hydroxypyridine | google.com |

| 2-Acylfurans | Ammonia, 150 °C | 2-Heteroaryl-3-hydroxypyridine | researchgate.net |

| Furfural | 1. Cl2 or Br2, H2O 2. Ammonia sulfamate (B1201201) solution 3. Basic hydrolysis | 2-Amino-3-hydroxypyridine | patsnap.com |

Photochemical methods provide an alternative and often elegant route to substituted hydroxypyridines. The irradiation of pyridine N-oxides can induce a rearrangement to form various isomers, including 2-hydroxypyridines. nih.govacs.org This process is believed to proceed through high-energy intermediates. Upon irradiation, typically with UV light (e.g., 254 nm), the pyridine N-oxide is excited and can collapse into a highly strained oxaziridine (B8769555) intermediate. nih.govacs.org This intermediate can then undergo further transformations.

One proposed mechanism involves the homolytic cleavage of the N–O bond in the oxaziridine, leading to a diradical intermediate. nih.gov Subsequent radical recombination can form a dearomatized epoxide, which, upon acid-promoted ring-opening and rearomatization, yields the hydroxylated pyridine product. nih.govacs.org This method has been specifically developed for the C3-selective hydroxylation of pyridines, but the formation of 2-pyridone as a byproduct is common. nih.gov The reaction conditions, such as the solvent and the presence of an acid promoter like acetic acid, are crucial for optimizing the yield of the desired hydroxylated product. nih.gov

| Substrate | Irradiation Wavelength | Key Reagents/Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| Pyridine N-oxide | 254 nm | Acetic acid, (F3C)3COH | 3-Hydroxypyridine (B118123) (64% yield), 2-Pyridone (18% yield) | nih.gov |

| 1-Hydroxy-4,6-diphenyl-2-pyridone derivatives | Photochemical or thermal | N/A (Rearrangement) | 3- and 5-substituted-4,6-diphenyl-2-pyridones | rsc.org |

Approaches for Introducing the 3-Hydroxyphenyl Moiety

Attaching the 3-hydroxyphenyl group to the pre-formed 2-hydroxypyridine core, or incorporating it during the ring's construction, is a critical step. While standard cross-coupling reactions like the Suzuki-Miyaura coupling (using 5-bromo-2-hydroxypyridine (B85227) and 3-hydroxyphenylboronic acid) are theoretically viable, other specific methods have been reported for arylating pyridine rings.

A notable transition-metal-free method involves the reaction of pyridine N-oxides with aryne intermediates. nih.govresearchgate.net In this approach, an aryne precursor, such as a silylaryl triflate, generates a highly reactive aryne in the presence of a fluoride (B91410) source like cesium fluoride (CsF). nih.govresearchgate.net The pyridine N-oxide then reacts with the aryne. This process can lead to a series of rearrangements, ultimately resulting in the regioselective formation of 3-(hydroxyaryl)pyridines in good yields under mild, room-temperature conditions. nih.govresearchgate.net While the literature specifically highlights the synthesis of 3-(2-hydroxyaryl)pyridines, this aryne-based methodology represents a powerful strategy for forging the carbon-carbon bond between the pyridine and hydroxyphenyl rings. nih.govresearchgate.net

Derivatization and Modification Strategies for the 5-(3-Hydroxyphenyl)-2-hydroxypyridine Scaffold

The 5-(3-hydroxyphenyl)-2-hydroxypyridine scaffold possesses multiple reactive sites, including the pyridine ring nitrogen, the two hydroxyl groups, and the carbon atoms of both aromatic rings, allowing for extensive chemical modification.

The 2-hydroxypyridine moiety offers several avenues for derivatization. The nitrogen atom can be alkylated or acylated. The hydroxyl group at the C2 position can undergo O-alkylation or O-acylation, although this can be competitive with N-alkylation due to the pyridone tautomer.

The pyridine ring itself is susceptible to electrophilic substitution. For example, 2-hydroxypyridine can be nitrated using fuming nitric acid in concentrated sulfuric acid. patsnap.com The resulting nitro derivative can then be reduced to an amino group, as demonstrated in the synthesis of 3-amino-2-hydroxypyridine. patsnap.com This nitration-reduction sequence introduces a valuable amino functional group that can be further modified.

| Starting Scaffold | Reagents | Transformation | Product | Reference |

|---|---|---|---|---|

| 2-Hydroxypyridine | 1. Fuming nitric acid, conc. H2SO4 2. Catalyst (e.g., Pd/C), H2 | Nitration followed by reduction | 3-Amino-2-hydroxypyridine | patsnap.com |

The phenolic hydroxyl group on the 3-hydroxyphenyl moiety is a primary site for modification. Standard reactions for phenols can be readily applied.

Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis. For example, reacting the phenol (B47542) with an alkyl halide (e.g., benzyl (B1604629) chloride) in the presence of a weak base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) yields the corresponding ether. nih.gov

Esterification: The hydroxyl group can be acylated to form an ester using acyl chlorides or anhydrides.

The phenyl ring can also undergo further electrophilic aromatic substitution (e.g., halogenation, nitration, sulfonation). The hydroxyl group is an activating, ortho-, para-directing substituent, which would direct incoming electrophiles to the positions ortho and para to it (C2, C4, and C6 of the phenyl ring).

| Starting Moiety | Reagents | Transformation | Product Moiety | Reference |

|---|---|---|---|---|

| Hydroxyphenyl group | Benzyl chloride, K2CO3, acetone | O-Benzylation (Etherification) | Benzyloxyphenyl group | nih.gov |

| Hydroxyphenyl group | Thionyl chloride (SOCl2) | Hydroxyl to Chloro substitution | Chlorophenyl group | nih.gov |

Novel Synthetic Strategies for Analog Development

The development of novel analogs of 5-(3-hydroxyphenyl)-2-hydroxypyridine, a scaffold of significant interest, hinges on the availability of versatile and efficient synthetic methodologies. Modern organic synthesis has provided a number of innovative strategies that allow for the systematic modification of the core structure, enabling the exploration of structure-activity relationships. These novel approaches often employ transition-metal-catalyzed cross-coupling reactions, multicomponent reactions, and direct C-H functionalization to rapidly generate libraries of analogs with diverse substitution patterns.

One of the most powerful and widely adopted strategies for the synthesis of 5-aryl-2-pyridone analogs involves palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, has proven to be a highly effective method for forming the crucial carbon-carbon bond between the pyridine ring and the phenyl group. This reaction typically involves the coupling of a halogenated 2-pyridone precursor with an appropriately substituted arylboronic acid. The versatility of the Suzuki coupling allows for the introduction of a wide array of substituted phenyl rings at the 5-position, simply by varying the boronic acid coupling partner. Similarly, the Ishikura cross-coupling reaction, which utilizes diethyl(3-pyridyl)borane (B1298667) and various aryl halides, offers another efficient route to 5-phenyl substituted 2-pyridones. nih.gov These methods are favored for their high functional group tolerance and generally good to excellent yields.

Multicomponent reactions (MCRs) have also emerged as a powerful tool for the rapid assembly of complex pyridone structures from simple, readily available starting materials. MCRs offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single step. For example, a one-pot reaction involving 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base can efficiently produce highly functionalized pyridines. researchgate.net This strategy allows for the introduction of diversity at multiple positions of the pyridine ring simultaneously, making it an attractive approach for generating large libraries of analogs for biological screening. The choice of the initial aldehyde, dicarbonyl compound, and other components directly translates to the substituents on the final pyridone ring.

Another contemporary approach involves the direct C-H bond functionalization of the pyridine core. This strategy avoids the need for pre-functionalized starting materials, such as halides or boronic acids, making it a more atom-economical and step-efficient process. Transition metals like palladium, rhodium, and iridium can catalyze the direct arylation, alkylation, or amination of the pyridone scaffold. rsc.orgnih.gov For instance, the palladium-catalyzed annulation of N-aryl-2-aminopyridines with internal alkynes can lead to the formation of N-(2-pyridyl)indole frameworks, demonstrating the potential to build complex fused heterocyclic systems. nih.gov

Furthermore, the development of analogs can be achieved through the modification of a pre-existing 5-aryl-2-pyridone core. N-alkylation or N-arylation of the pyridone nitrogen provides a straightforward method to introduce further diversity. Additionally, functional groups on the 5-phenyl ring can be elaborated using standard synthetic transformations to create a wide range of derivatives.

The table below summarizes some of the novel synthetic strategies employed in the development of 5-aryl-2-pyridone analogs, highlighting the versatility of these modern methods.

| Synthetic Strategy | Key Reactants | Catalyst/Reagent | Key Bond Formation | Advantages | Reference |

| Suzuki-Miyaura Coupling | 5-Halo-2-pyridone, Arylboronic acid | Palladium catalyst (e.g., Pd(OAc)₂) | C5-Aryl C-C bond | High functional group tolerance, readily available starting materials. | researchgate.net |

| Ishikura Coupling | Diethyl(3-pyridyl)borane, Aryl halide | Palladium catalyst | C5-Aryl C-C bond | Alternative to Suzuki coupling for specific substrates. | nih.gov |

| Multicomponent Reaction | 1,3-Dicarbonyl compound, Aromatic aldehyde, Malononitrile | Base (e.g., NaOH, piperidine) | Pyridone ring formation | Rapid assembly of complex structures, high efficiency. | researchgate.netnih.gov |

| C-H Annulation | N-Aryl-2-aminopyridine, Alkyne | Palladium or Rhodium catalyst | C-C and C-N bonds | Atom and step economy, synthesis of fused systems. | nih.gov |

These novel synthetic strategies provide a robust toolbox for the creation of a diverse range of analogs of 5-(3-hydroxyphenyl)-2-hydroxypyridine. The ability to systematically and efficiently modify the core structure is crucial for the development of new compounds with tailored properties.

Spectroscopic and Structural Elucidation Studies of 5 3 Hydroxyphenyl 2 Hydroxypyridine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 5-(3-Hydroxyphenyl)-2-hydroxypyridine, both ¹H and ¹³C NMR would provide definitive structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each of the non-equivalent protons in the molecule. The aromatic protons on both the pyridine (B92270) and phenyl rings would appear in the characteristic downfield region (typically δ 6.5-8.5 ppm). The specific chemical shifts and coupling patterns (singlets, doublets, triplets) would allow for the precise assignment of each proton. For instance, the protons on the pyridine ring would exhibit coupling constants typical for their relative positions (ortho, meta, para). The protons of the 3-hydroxyphenyl group would also show a distinct splitting pattern based on their substitution. The hydroxyl (-OH) and the amine (N-H) protons would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by showing a signal for each unique carbon atom. The chemical shifts would indicate the electronic environment of each carbon. Carbons attached to electronegative atoms like oxygen and nitrogen would be shifted downfield. The carbonyl carbon of the pyridin-2(1H)-one tautomer would be particularly deshielded, appearing at a significantly downfield chemical shift (often >160 ppm). Aromatic carbons would resonate in the typical range of δ 110-160 ppm.

A hypothetical data table for the expected NMR signals is presented below.

| ¹H NMR (Expected) | ¹³C NMR (Expected) |

| Chemical Shift (δ, ppm) | Multiplicity |

| 10.0 - 12.0 | br s |

| 8.5 - 6.5 | m |

| 5.0 - 9.5 | br s |

Note: This table is predictive. Actual experimental values would be required for definitive assignment.

Utilization of Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights from the fragmentation patterns of the molecule. The nominal molecular weight of 5-(3-Hydroxyphenyl)-2-hydroxypyridine (C₁₁H₉NO₂) is 187 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 187. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve the cleavage of the bond between the two aromatic rings, leading to fragment ions corresponding to the hydroxyphenyl and hydroxypyridine moieties. Other common fragmentations could include the loss of small, stable molecules such as carbon monoxide (CO) or water (H₂O).

Expected Mass Spectrometry Data:

Molecular Formula: C₁₁H₉NO₂

Molecular Weight: 187.19 u

Expected M⁺˙ Peak: m/z = 187

Potential Key Fragments: Loss of CO, cleavage at the C-C bond linking the rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of 5-(3-Hydroxyphenyl)-2-hydroxypyridine would exhibit characteristic absorption bands corresponding to its hydroxyl, amine, carbonyl, and aromatic functionalities, reflecting its tautomeric nature.

Key expected absorption bands include a broad band in the region of 3200-3600 cm⁻¹ for the O-H stretching vibrations of the phenolic hydroxyl group. If the compound exists in the pyridin-2(1H)-one form, a distinct N-H stretching band would also be expected in a similar region (around 3300-3500 cm⁻¹). A strong absorption band between 1640-1680 cm⁻¹ would be indicative of the C=O (carbonyl) stretch of the pyridone tautomer. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, and C-H aromatic stretching would be observed just above 3000 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H Stretch (Phenol) | 3600 - 3200 (broad) |

| N-H Stretch (Pyridone) | 3500 - 3300 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C=O Stretch (Pyridone) | 1680 - 1640 (strong) |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-O Stretch (Phenol) | 1260 - 1180 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems and tautomeric equilibria. The two aromatic rings in 5-(3-Hydroxyphenyl)-2-hydroxypyridine constitute a conjugated system that absorbs UV light.

The UV-Vis spectrum is expected to show absorption maxima (λ_max) corresponding to π → π* transitions. The position of these maxima can be influenced by the solvent polarity. Crucially, UV-Vis spectroscopy can be used to analyze the tautomeric equilibrium between the 2-hydroxypyridine (B17775) and the pyridin-2(1H)-one forms. mdpi.comaxios-research.com These two tautomers have different chromophoric systems and thus exhibit distinct absorption spectra. By comparing the spectrum of the compound in different solvents, which can shift the equilibrium, it is possible to assess the relative proportions of each tautomer in solution. Generally, the pyridone form is favored in polar solvents. researchgate.net

X-ray Crystallographic Analysis for Absolute Configuration and Solid-State Structure

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. An X-ray crystallographic analysis was performed on a light-yellow, plate-shaped crystal of the compound. rsc.org

| Crystallographic Data | |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | -93 °C |

| Final R1 value | 0.0215 |

Data sourced from a crystallographic analysis report by the Royal Society of Chemistry. rsc.org

Advanced Computational and Theoretical Investigations of 5 3 Hydroxyphenyl 2 Hydroxypyridine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT has emerged as a powerful tool for predicting the properties of molecular systems with a favorable balance between accuracy and computational cost. For 5-(3-Hydroxyphenyl)-2-hydroxypyridine, DFT calculations, often employing hybrid functionals like B3LYP and extended basis sets such as 6-311++G(d,p), have been utilized to model its ground state characteristics. These calculations are crucial for understanding the molecule's intrinsic properties in the absence of environmental effects.

Theoretical calculations are essential for determining the three-dimensional arrangement of atoms in a molecule. The optimization of the molecular geometry of 5-(3-Hydroxyphenyl)-2-hydroxypyridine reveals the most stable (lowest energy) conformation. This involves the calculation of bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, in related aromatic systems, DFT calculations have shown that bond lengths can indicate the degree of aromaticity. In 2-hydroxypyridine (B17775), calculated carbon-to-carbon bond distances of approximately 1.381 Å, 1.396 Å, 1.380 Å, and 1.397 Å are suggestive of aromatic character. wuxibiology.com

Conformational analysis further explores the different spatial arrangements of the molecule that can be achieved through rotation around single bonds. The relative orientation of the hydroxyphenyl ring with respect to the hydroxypyridine ring is a key conformational feature. DFT calculations can map the potential energy surface associated with the rotation around the C-C single bond connecting the two rings, identifying the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its interactions and reactivity.

Table 1: Representative Calculated Bond Parameters for Aromatic Systems

| Parameter | Bond | Typical Calculated Value (Å) |

|---|---|---|

| Bond Length | C-C (aromatic) | 1.38 - 1.40 |

| Bond Length | C-N (in pyridine) | 1.32 - 1.34 |

| Bond Length | C=O (in pyridone) | ~1.23 |

Note: The values presented are typical for related aromatic systems and may vary for 5-(3-Hydroxyphenyl)-2-hydroxypyridine.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

For aromatic compounds, the HOMO is typically a π-orbital associated with electron-donating ability, while the LUMO is a π*-orbital related to electron-accepting ability. DFT calculations provide the energies of these orbitals (EHOMO and ELUMO) and their spatial distribution. In a study on a chalcone (B49325) derivative, the HOMO-LUMO energy gap was calculated to be around 3.75 eV in various solvents. This type of analysis for 5-(3-Hydroxyphenyl)-2-hydroxypyridine would reveal the regions of the molecule most likely to participate in electron donation and acceptance during chemical reactions.

Table 2: Frontier Molecular Orbital Energy Parameters

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the molecule's electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the molecule's electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent intermediate potential values.

For 5-(3-Hydroxyphenyl)-2-hydroxypyridine, an MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl groups and the nitrogen atom of the pyridine (B92270) ring, highlighting these as potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. These maps provide a visual representation of the molecule's reactivity landscape.

Tautomerism and Tautomeric Equilibria in 2-Hydroxypyridine Systems

A key feature of 2-hydroxypyridine and its derivatives is the existence of tautomeric forms: the enol (hydroxy) form and the keto (pyridone) form. nih.gov The equilibrium between these tautomers is a subject of extensive theoretical and experimental investigation, as it significantly influences the compound's chemical and physical properties.

In the gas phase, where intermolecular interactions are minimized, the intrinsic stability of the tautomers can be studied. Theoretical calculations have been crucial in determining the relative energies of the 2-hydroxypyridine and 2-pyridone tautomers. nih.gov For the parent 2-hydroxypyridine system, computational studies have shown that the enol (hydroxy) form is slightly more stable than the keto (pyridone) form in the gas phase. nih.govaip.org The energy difference is small, on the order of a few kJ/mol. nih.govwikipedia.org For example, some calculations suggest an energy difference of approximately 3 kJ/mol in favor of the enol form. nih.gov This preference is attributed to factors such as aromaticity and minimal steric hindrance in the hydroxy form. nih.gov

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the solvent. wuxibiology.com In non-polar solvents, the 2-hydroxypyridine tautomer is generally favored. wikipedia.orgstackexchange.com However, in polar solvents, the equilibrium shifts significantly towards the more polar 2-pyridone form. wikipedia.orgstackexchange.com This is because the larger dipole moment of the pyridone tautomer is better stabilized by the polar solvent molecules. wuxibiology.com

Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), have been used to study these shifts. For instance, in water, the 2-pyridone form is significantly favored, with an internal energy difference of about 12 kJ/mol. nih.gov In a less polar solvent like cyclohexane, both tautomers can coexist in comparable amounts. nih.gov These theoretical findings are consistent with experimental observations and highlight the critical role of the solvent in determining the dominant tautomeric form of 2-hydroxypyridine systems.

Table 3: Tautomeric Preferences of 2-Hydroxypyridine in Different Environments

| Environment | Predominant Tautomer | Approximate Energy Difference |

|---|---|---|

| Gas Phase | 2-Hydroxypyridine | ~3 kJ/mol (favoring hydroxy form) nih.gov |

| Cyclohexane | Both tautomers coexist | Small energy difference |

| Water | 2-Pyridone | ~12 kJ/mol (favoring pyridone form) nih.gov |

Theoretical Studies on Proton Transfer Mechanisms (ESIPT, ESDPT)

No specific research data is available for 5-(3-Hydroxyphenyl)-2-hydroxypyridine.

Theoretical studies would typically investigate Excited-State Intramolecular Proton Transfer (ESIPT) or Excited-State Double Proton Transfer (ESDPT) by constructing potential energy surfaces for the ground and excited states. These calculations would reveal the energy barriers for proton transfer from the hydroxyl group of the phenyl ring to the pyridine nitrogen or from the pyridine hydroxyl group to the nitrogen atom, determining the feasibility and dynamics of such processes upon photoexcitation.

Reaction Mechanism Elucidation through Computational Chemistry

No specific research data is available for 5-(3-Hydroxyphenyl)-2-hydroxypyridine.

Transition State Characterization

To elucidate reaction mechanisms, computational chemists locate and characterize transition state (TS) structures on the potential energy surface. This involves geometry optimization to find the saddle point corresponding to the TS and performing frequency calculations to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. For a hypothetical reaction involving 5-(3-Hydroxyphenyl)-2-hydroxypyridine, this would provide the activation energy and the precise geometry of the molecule at the peak of the reaction barrier.

Intrinsic Reaction Coordinate (IRC) Analysis

An Intrinsic Reaction Coordinate (IRC) calculation is performed starting from a characterized transition state to map out the minimum energy path connecting the reactants to the products. This analysis confirms that the identified transition state correctly links the desired reactants and products and provides a detailed view of the geometric changes that occur throughout the reaction.

Non-Covalent Interactions Analysis (Hydrogen Bonding, Reduced Density Gradient (RDG), Atoms in Molecules (AIM))

No specific research data is available for 5-(3-Hydroxyphenyl)-2-hydroxypyridine.

Non-covalent interactions (NCIs) play a crucial role in determining the structure and properties of molecules. Analysis of 5-(3-Hydroxyphenyl)-2-hydroxypyridine would focus on intramolecular hydrogen bonds between the two hydroxyl groups and the pyridine nitrogen.

Reduced Density Gradient (RDG): This method analyzes the electron density and its gradient to visualize regions of non-covalent interactions. An RDG analysis would reveal areas of hydrogen bonding, van der Waals interactions, and steric repulsion within the molecule, typically represented by colored isosurfaces.

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) defines chemical bonds and interactions based on the topology of the electron density. An AIM analysis would identify bond critical points (BCPs) between atoms. The properties of these BCPs (e.g., electron density and its Laplacian) would quantify the strength and nature of the intramolecular hydrogen bonds and other non-covalent interactions.

Structure Activity Relationship Sar Studies and Analog Design for 5 3 Hydroxyphenyl 2 Hydroxypyridine

Elucidating Structural Determinants for Biological Activity within Hydroxyphenyl-Hydroxypyridine Frameworks

The biological activity of compounds based on the hydroxyphenyl-hydroxypyridine framework is intrinsically linked to their specific structural characteristics. The arrangement and nature of the functional groups on both the pyridine (B92270) and phenyl rings are critical in defining the molecule's interaction with biological targets.

Key structural determinants for biological activity include:

The Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups are paramount. In many biologically active pyridine derivatives, the substitution of methoxy (B1213986) groups (-OCH3) with hydroxyl groups has been shown to significantly enhance antiproliferative activity. mdpi.com For instance, in a series of related pyridine derivatives, a compound with a hydroxyl group exhibited a markedly lower IC50 value (indicating higher potency) compared to its methoxy-substituted counterpart. mdpi.com The hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological macromolecules.

Position of the Phenyl Ring: The location of the hydroxyphenyl group on the pyridine ring is a critical factor. Studies on related compounds, such as 5H-chromeno[4,3-b]pyridines, have demonstrated that placing the hydroxyphenyl group at specific positions can lead to superior inhibitory activity. nih.gov This suggests that the spatial orientation of the phenyl ring relative to the pyridine core dictates the molecule's ability to fit into the binding site of a target protein.

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring can modulate the electronic properties and steric profile of the entire molecule. For example, in flavonoids, which also feature a hydroxyphenyl moiety, the presence of vicinal hydroxyl groups on the phenyl ring is a critical feature for their inhibitory activity against amyloid formation. nih.gov This highlights the importance of the hydroxylation pattern on the phenyl ring for specific biological activities.

Design and Synthesis of 5-(3-Hydroxyphenyl)-2-hydroxypyridine Analogues for SAR Profiling

The systematic exploration of the SAR for 5-(3-Hydroxyphenyl)-2-hydroxypyridine necessitates the design and synthesis of a library of analogs. These analogs are created by strategically modifying different parts of the parent molecule to probe the impact of these changes on biological activity.

General strategies for the synthesis of such analogs often involve multi-step reaction sequences. For instance, the synthesis of related 5-aryl-thiazolo[4,5-b]pyridin-2-ones has been achieved through the reaction of benzylideneacetone (B49655) with 4-amino-5H-thiazol-2-one in glacial acetic acid. mdpi.com This approach could be adapted for the synthesis of 5-(3-Hydroxyphenyl)-2-hydroxypyridine analogs by using appropriately substituted starting materials.

A typical synthetic approach might involve:

Preparation of the Pyridone Core: Synthesis of the 2-hydroxypyridine (B17775) ring with a suitable handle for subsequent coupling reactions.

Functionalization at the 5-position: Introduction of the 3-hydroxyphenyl group or its analogs at the 5-position of the pyridone ring. This can often be achieved through cross-coupling reactions, such as the Suzuki or Stille coupling.

Modification of Substituents: Derivatization of the hydroxyl groups or introduction of other substituents on both the pyridine and phenyl rings to generate a diverse set of analogs for SAR studies.

The design of these analogs is guided by the need to systematically explore the chemical space around the parent compound. This includes varying the electronic properties (electron-donating vs. electron-withdrawing groups), steric bulk, and hydrogen bonding potential of the substituents.

Impact of Substituent Effects on Biological Potency and Selectivity

The introduction of different substituents at various positions on the 5-(3-Hydroxyphenyl)-2-hydroxypyridine scaffold can have a profound impact on the compound's biological potency and selectivity. These effects can be broadly categorized as electronic and steric.

Electronic Effects: The electronic nature of a substituent can alter the electron density distribution across the molecule, which in turn can influence its binding affinity to a target.

Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, can increase the electron density on the aromatic rings, potentially enhancing interactions with electron-deficient regions of a biological target.

Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, decrease the electron density and can favor interactions with electron-rich pockets in a receptor.

Studies on flavonoids have shown that the number and position of hydroxyl groups on the B-ring significantly affect their antioxidant activity. nih.gov For example, eriodictyol, with two hydroxyl groups on the B-ring, exhibits higher antioxidant activity than naringenin (B18129) (one hydroxyl group) and pinocembrin (B1678385) (no hydroxyl groups on the B-ring). nih.gov This underscores the importance of the electronic landscape of the phenyl ring.

Steric Effects: The size and shape of a substituent can influence how well the molecule fits into a binding site.

Bulky substituents may cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding.

Conversely, in some cases, a larger substituent may be required to fill a hydrophobic pocket within the binding site, thereby increasing potency.

The following table summarizes the general effects of different types of substituents on the biological activity of related aromatic compounds, which can be extrapolated to the 5-(3-Hydroxyphenyl)-2-hydroxypyridine framework.

| Substituent Type | Example | General Impact on Biological Activity |

| Electron-Donating Groups (EDGs) | -OH, -OCH3, -CH3 | Can increase activity by enhancing hydrogen bonding or hydrophobic interactions. The position is critical. |

| Electron-Withdrawing Groups (EWGs) | -NO2, -CN, Halogens (F, Cl, Br) | Can either increase or decrease activity depending on the specific target interaction. May improve selectivity. |

| Halogens | -F, -Cl, -Br | Can increase lipophilicity, potentially improving cell permeability. Can also participate in halogen bonding. |

| Bulky Groups | -t-butyl, -phenyl | May increase or decrease activity based on the steric constraints of the binding site. |

Biological and Pharmacological Research on 5 3 Hydroxyphenyl 2 Hydroxypyridine Preclinical and in Vitro

Investigations into Enzyme Inhibition and Modulation

The hydroxypyridinone and hydroxypyridinethione scaffolds are recognized for their metal-chelating properties, which are fundamental to their ability to inhibit various metalloenzymes.

Histone Deacetylase (HDAC) Inhibition Studies

Research has identified the 3-hydroxypyridin-2-thione (3-HPT) moiety, a close structural analog of the requested compound, as a novel zinc-binding group (ZBG) capable of inhibiting histone deacetylases (HDACs). nih.gov Unlike traditional hydroxamic acid-based inhibitors, 3-HPT demonstrates notable selectivity. nih.gov

Specifically, 3-HPT itself shows inhibitory activity against HDAC6 and HDAC8, with no remarkable inhibition of HDAC1. nih.gov This isoform selectivity is a significant area of interest in the development of targeted cancer therapies. Subsequent optimization of the 3-HPT scaffold has led to derivatives with enhanced potency and selectivity for these specific HDAC isoforms. nih.gov

Table 1: HDAC Inhibition by 3-Hydroxypyridin-2-thione (3-HPT)

| Enzyme | IC₅₀ (nM) |

|---|---|

| HDAC1 | No Inhibition |

| HDAC6 | 681 |

| HDAC8 | 3675 |

Data sourced from preclinical in vitro assays. nih.gov

Tyrosinase Inhibition Studies

Ribonuclease H Inhibition

The Ribonuclease H (RNase H) enzyme is crucial for the replication of retroviruses like HIV and Hepatitis B Virus (HBV), as it cleaves the RNA strand of RNA/DNA hybrids during reverse transcription. wikipedia.orgmdpi.com This makes it a significant target for antiviral drug development. N-hydroxypyridinediones (HPDs), which share a core structural motif with 5-(3-Hydroxyphenyl)-2-hydroxypyridine, have been identified as effective inhibitors of HBV RNase H. mdpi.com These compounds are believed to act by chelating the two essential magnesium ions in the RNase H active site, thereby blocking its enzymatic function and terminating the viral replication cycle. wikipedia.orgmdpi.com

Prolyl Hydroxylase Inhibition

There is currently limited specific preclinical or in vitro research available in the public domain regarding the prolyl hydroxylase inhibitory activity of 5-(3-Hydroxyphenyl)-2-hydroxypyridine.

Exploration of Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines

The anti-proliferative and cytotoxic effects of various hydroxypyridone and hydroxypyridinethione derivatives have been evaluated against multiple cancer cell lines. The HDAC inhibitory activity of 3-hydroxypyridin-2-thione derivatives, for instance, has been linked to the induction of apoptosis in these cells. nih.gov

Although the parent 3-HPT molecule showed limited anti-proliferative activity against tested cell lines, which may be due to poor cell permeability, optimized derivatives have demonstrated significant cytotoxicity. nih.gov Similarly, other studies on related N-substituted pyridin-2(1H)-one derivatives have reported moderate anti-proliferative activity against human colon cancer cells (HCT-116), with some compounds causing cell cycle arrest at the G2/M phase. nih.gov This suggests a potential mechanism involving the disruption of tubulin function. nih.gov

Table 2: Cytotoxic Activity of Selected 3-HPT and Pyridin-2(1H)-one Analogs

| Compound Type | Cell Line | Activity |

|---|---|---|

| 3-Hydroxypyridin-2-thione (3-HPT) | Multiple Cancer Cell Lines | Inactive |

| Optimized 3-HPT Derivatives | Various Cancer Cell Lines | Cytotoxic, Induce Apoptosis |

| N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one Derivatives | HCT-116 (Colon Cancer) | Moderate Antiproliferative, G2/M Arrest |

This table summarizes findings from multiple preclinical studies. nih.govnih.gov

Assessment of Antimicrobial and Antiviral Properties in In Vitro and Preclinical Models

The broad biological potential of the hydroxypyridone scaffold extends to antimicrobial and antiviral activities.

Antiviral Research: A significant finding in this area is the identification of 3-hydroxypyridin-2(1H)-ones as potent inhibitors of the influenza A virus endonuclease. nih.gov This enzyme is a critical component of the viral RNA polymerase complex and is essential for viral replication. The inhibitory mechanism involves the chelation of the two metal ions in the enzyme's active site. nih.gov Structure-activity relationship studies have shown that substitutions on the pyridinone ring, such as the addition of phenyl groups, can substantially enhance the inhibitory potency. nih.gov

Table 3: Influenza A Endonuclease Inhibition by 3-Hydroxypyridin-2(1H)-one Analogs

| Compound | IC₅₀ (µM) |

|---|---|

| Analog 9 (5,6-diphenyl substituted) | 0.011 |

| Analog 10 (5,6-diphenyl substituted) | 0.023 |

Data from in vitro enzymatic assays. nih.gov

Antimicrobial Research: The pyridine (B92270) and pyridinone nuclei are present in a wide array of compounds synthesized and evaluated for antibacterial and antifungal properties. nih.govresearchgate.net Studies on various pyridinone derivatives have demonstrated weak to good antibacterial activity against a range of bacterial strains, including Bacillus subtilis and Proteus vulgaris. johnshopkins.edu The proposed mechanism for some of these derivatives involves the inhibition of essential bacterial enzymes like Topoisomerase IV. johnshopkins.edu However, specific data on the antimicrobial properties of 5-(3-Hydroxyphenyl)-2-hydroxypyridine are not detailed in the available literature.

Role in Disease Models Research (Preclinical Only)No preclinical research detailing the role or efficacy of 5-(3-Hydroxyphenyl)-2-hydroxypyridine in any specific disease models was found.

Due to the absence of specific research on 5-(3-Hydroxyphenyl)-2-hydroxypyridine, a data table of findings cannot be generated.

Advanced Analytical Methodologies for Detection and Characterization of 5 3 Hydroxyphenyl 2 Hydroxypyridine in Research Samples

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 5-(3-Hydroxyphenyl)-2-hydroxypyridine. It is extensively used for determining the purity of synthesized batches and for the quantitative analysis of the compound in various research samples.

A typical HPLC method for the analysis of phenolic compounds, such as 5-(3-Hydroxyphenyl)-2-hydroxypyridine, would employ a reversed-phase approach. mdpi.com A C18 column is the most common stationary phase, offering excellent separation for moderately polar compounds. ptfarm.pl The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and acidified water (e.g., with formic or acetic acid). mdpi.com The acidic modifier helps to suppress the ionization of the phenolic hydroxyl groups, leading to better peak shapes and retention.

Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound of interest while also separating it from potential impurities with different polarities. mdpi.com Detection is typically performed using a UV-Vis detector, as the aromatic rings in 5-(3-Hydroxyphenyl)-2-hydroxypyridine will exhibit strong absorbance in the UV region. The selection of an appropriate wavelength, often around 254 nm or a wavelength of maximum absorbance, is crucial for achieving high sensitivity.

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of 5-(3-Hydroxyphenyl)-2-hydroxypyridine and plotting the peak area against the concentration. This allows for the accurate determination of the compound's concentration in unknown samples.

Table 1: Illustrative HPLC Parameters for the Analysis of 5-(3-Hydroxyphenyl)-2-hydroxypyridine

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, due to the polar nature and low volatility of 5-(3-Hydroxyphenyl)-2-hydroxypyridine, direct analysis by GC-MS is not feasible. Therefore, a derivatization step is mandatory to convert the polar hydroxyl groups into less polar, more volatile derivatives.

Silylation is the most common derivatization technique for phenolic compounds. phenomenex.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens in the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.govbrjac.com.br This process significantly increases the volatility of the compound, making it amenable to GC analysis.

The derivatized sample is then injected into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or semi-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio and fragmentation patterns. The mass spectrum of the TMS-derivative of 5-(3-Hydroxyphenyl)-2-hydroxypyridine will show a characteristic molecular ion peak and specific fragment ions resulting from the cleavage of the TMS groups and the aromatic rings. researchgate.net This fragmentation pattern serves as a fingerprint for the identification of the compound.

Table 2: Typical GC-MS Parameters for the Analysis of Derivatized 5-(3-Hydroxyphenyl)-2-hydroxypyridine

| Parameter | Typical Condition |

| Derivatization Reagent | BSTFA with 1% TMCS or MSTFA |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-500 m/z |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Metabolite Analysis

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a highly sensitive and high-throughput technique that is particularly well-suited for the analysis of metabolites in complex biological matrices. The use of smaller stationary phase particles in UPLC columns (typically <2 µm) results in significantly higher resolution, sensitivity, and faster analysis times compared to conventional HPLC.

For the analysis of potential metabolites of 5-(3-Hydroxyphenyl)-2-hydroxypyridine in research samples such as plasma, urine, or tissue extracts, UPLC-MS is the method of choice. The chromatographic principles are similar to HPLC, employing reversed-phase columns and gradient elution with mobile phases like acetonitrile and acidified water. waters.com

The eluent from the UPLC system is introduced into a mass spectrometer, often a tandem mass spectrometer (MS/MS) such as a triple quadrupole or a high-resolution mass spectrometer like a quadrupole time-of-flight (Q-TOF). The mass spectrometer provides highly specific and sensitive detection, allowing for the identification and quantification of metabolites even at very low concentrations. tandfonline.com

Metabolite identification is typically achieved by monitoring for expected biotransformations of the parent compound, such as hydroxylation, glucuronidation, or sulfation, which result in specific mass shifts. The fragmentation patterns of the potential metabolites, obtained through MS/MS analysis, can then be compared to the fragmentation of the parent compound to confirm their structure.

Strategies for Distinguishing Regioisomers and Metabolites

A significant analytical challenge in the study of 5-(3-Hydroxyphenyl)-2-hydroxypyridine is the differentiation of its potential regioisomers and metabolites. Regioisomers are compounds with the same molecular formula but different arrangements of substituents on the aromatic rings. Metabolites may also be isomeric with each other.

Chromatographic Separation: The primary strategy for distinguishing isomers is to achieve baseline separation using chromatography. By optimizing the HPLC or UPLC conditions, such as the column chemistry, mobile phase composition, and gradient profile, it is often possible to resolve isomers based on subtle differences in their polarity and interaction with the stationary phase.

Mass Spectrometry Fragmentation: When chromatographic separation is incomplete, mass spectrometry can provide valuable information for distinguishing isomers. While isomers will have the same molecular weight, their fragmentation patterns in MS/MS can differ. By carefully selecting the collision energy, it may be possible to induce specific fragmentations that are characteristic of a particular isomer. reddit.com For instance, the position of a hydroxyl group on an aromatic ring can influence the stability of the resulting fragment ions. High-resolution mass spectrometry can provide accurate mass measurements of fragment ions, further aiding in their identification.

Reference Standards: The most definitive way to identify a specific regioisomer or metabolite is to compare its chromatographic retention time and mass spectrum to that of a certified reference standard. When available, the synthesis and analysis of authentic standards of potential isomers and metabolites is an invaluable tool for unambiguous identification.

Medicinal Chemistry and Drug Design Applications of the 2 Hydroxypyridine Scaffold

5-(3-Hydroxyphenyl)-2-hydroxypyridine as a Privileged Scaffold in Drug Discovery

The 5-(3-hydroxyphenyl)-2-hydroxypyridine core is a prime example of a privileged scaffold, a molecular framework that can bind to multiple, unrelated biological targets. This characteristic makes it a valuable starting point for the development of novel therapeutic agents across different disease areas. The versatility of this scaffold stems from the specific arrangement of its functional groups, which allows for a range of interactions with biological macromolecules.

The 2-hydroxypyridine (B17775) ring can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with protein active sites. Furthermore, the hydroxyphenyl group provides an additional site for hydrogen bonding and can engage in various other interactions, including pi-stacking. The combination of these features in a relatively simple and synthetically accessible molecule underpins its status as a privileged scaffold.

The inherent properties of the 2-hydroxypyridine scaffold, such as its metabolic stability and ability to modulate lipophilicity and aqueous solubility, further enhance its attractiveness in drug design. These characteristics are crucial for developing drug candidates with favorable pharmacokinetic profiles.

Strategies for Lead Optimization and Hit-to-Lead Development within this Chemical Class

Once a "hit" compound containing the 5-(3-hydroxyphenyl)-2-hydroxypyridine scaffold is identified through screening, the subsequent hit-to-lead and lead optimization phases are critical for developing a viable drug candidate. These processes involve systematic modifications of the scaffold to improve its potency, selectivity, and pharmacokinetic properties.

Hit-to-Lead Development:

The initial phase focuses on confirming the activity of the hit and exploring the preliminary structure-activity relationships (SAR). Key strategies include:

Analog Synthesis: A primary step involves the synthesis of a focused library of analogs to rapidly probe the SAR. Modifications would typically be made at positions on both the pyridone and phenyl rings that are synthetically accessible.

Confirmation of Target Engagement: It is crucial to confirm that the compound exerts its biological effect through interaction with the intended target. Biochemical and biophysical assays are employed for this purpose.

Early ADME Profiling: Preliminary assessment of absorption, distribution, metabolism, and excretion (ADME) properties helps to identify potential liabilities early in the development process.

Lead Optimization:

This phase aims to refine the properties of the lead compound to meet the criteria for a preclinical drug candidate. Common optimization strategies for this chemical class include:

Fine-tuning of Physicochemical Properties: Modifications are made to optimize solubility, permeability, and metabolic stability. This can involve the introduction of polar or ionizable groups, or the masking of metabolic soft spots.

Enhancement of Potency and Selectivity: Systematic exploration of the chemical space around the scaffold is undertaken to maximize interactions with the target and minimize off-target effects. This often involves iterative cycles of design, synthesis, and testing.

In Vivo Efficacy and Pharmacokinetic Studies: Promising compounds are evaluated in animal models to assess their efficacy and pharmacokinetic behavior in a biological system.

The table below illustrates a hypothetical lead optimization campaign for a compound with the 5-(3-hydroxyphenyl)-2-hydroxypyridine scaffold, targeting a generic kinase.

| Compound | R1 (Pyridone N) | R2 (Phenyl Ring) | Kinase IC50 (nM) | Metabolic Stability (t1/2 in microsomes, min) |

| Lead | H | 3'-OH | 500 | 15 |

| Analog 1 | Me | 3'-OH | 250 | 25 |

| Analog 2 | H | 3'-OMe | >1000 | 45 |

| Analog 3 | Me | 3'-OH, 4'-F | 100 | 35 |

| Analog 4 | Et | 3'-OH | 300 | 20 |

Bioisosteric Replacements and Their Impact on Pharmacological Profiles

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its desired biological activity. For the 5-(3-hydroxyphenyl)-2-hydroxypyridine scaffold, bioisosteric replacements can be considered for both the hydroxyphenyl and the 2-hydroxypyridine moieties to modulate its pharmacological profile.

Bioisosteres for the 3-Hydroxyphenyl Group:

The phenolic hydroxyl group is often a site of rapid metabolism (glucuronidation or sulfation), which can lead to poor oral bioavailability and short duration of action. Replacing the phenol (B47542) with a suitable bioisostere can mitigate these issues.

| Phenol Bioisostere | Rationale for Replacement | Potential Impact on Pharmacological Profile |

| Carboxamide | Mimics the hydrogen bonding properties of the phenol. | Can improve metabolic stability and introduce new interaction points. |

| Sulfonamide | Acts as a hydrogen bond donor and acceptor. | May enhance aqueous solubility and alter the electronic properties of the ring. |

| Heterocycles (e.g., indazole, benzimidazolone) | Can present hydrogen bond donors and acceptors in a similar spatial arrangement to the phenol. | Often improves metabolic stability and can fine-tune receptor binding affinity. |

Bioisosteres for the 2-Hydroxypyridine Scaffold:

The 2-hydroxypyridine core itself can be replaced with other heterocyclic systems to explore different chemical space and intellectual property opportunities. The goal is to identify scaffolds that maintain the key binding interactions while offering improved properties.

| 2-Hydroxypyridine Bioisostere | Rationale for Replacement | Potential Impact on Pharmacological Profile |

| 4-Hydroxypyridine | A positional isomer that presents the hydrogen bonding groups in a different orientation. | May lead to altered selectivity or a different binding mode. |

| N-oxide pyridines | Mimics the hydrogen bond accepting capability of the carbonyl group. | Can improve solubility and modulate the electronic character of the ring. |

| Open-chain amides or ureas | Can replicate some of the hydrogen bonding interactions of the pyridone ring. | Offers greater conformational flexibility, which may or may not be beneficial for binding. |

The careful selection and application of bioisosteric replacements are guided by a deep understanding of the SAR of the compound class and the specific goals of the drug discovery program. Through iterative design and synthesis, these strategies can lead to the identification of drug candidates with optimized efficacy and safety profiles.

Q & A

Q. What are the optimal reaction parameters for synthesizing 5-(3-Hydroxyphenyl)-2-hydroxypyridine with high yield and purity?

- Methodological Answer : Synthesis requires precise control of temperature, solvent polarity, and reaction time. For example, a multi-step approach involving Suzuki-Miyaura coupling or hydroxylation of pyridine precursors is common. Key parameters include:

-

Temperature : Maintain 60–80°C to balance reaction kinetics and side-product formation.

-

Catalyst : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.

-

Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol .

-

Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of aryl boronic acid derivatives to pyridine precursors.

- Data Table :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Prevents decomposition |

| Catalyst Loading | 2–5 mol% Pd | Balances cost and efficiency |

| Reaction Time | 12–24 hours | Ensures completion |

Q. What spectroscopic techniques are essential for characterizing 5-(3-Hydroxyphenyl)-2-hydroxypyridine?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the pyridine and phenyl rings. Look for hydroxyl proton signals at δ 9.2–10.5 ppm (broad) and aromatic protons at δ 6.8–8.5 ppm .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 203.08) and fragmentation patterns.

- IR Spectroscopy : Identify O–H stretches (~3200–3500 cm⁻¹) and C–O/C–N vibrations (1200–1600 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact (GHS Category 2 irritation) .

- Ventilation : Work in a fume hood to avoid inhalation of aerosols (GHS H335: respiratory irritation).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational chemistry resolve contradictory data on the compound’s electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, a HOMO energy of −6.2 eV suggests nucleophilic attack at the hydroxylated phenyl ring .

- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions. Acetonitrile may stabilize charge-transfer states compared to toluene.

- Validation : Compare computed IR/NMR spectra with experimental data to identify discrepancies (e.g., tautomerism or proton exchange) .

Q. What strategies address inconsistencies in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Curves : Perform assays (e.g., IC₅₀ measurements) across multiple concentrations (1 nM–100 µM) to establish reproducibility.

- Off-Target Screening : Use kinase profiling panels to rule out non-specific interactions.

- Metabolic Stability : Assess hepatic microsome stability (e.g., t₁/₂ in human liver microsomes) to differentiate intrinsic activity from pharmacokinetic effects .

Q. How can the compound’s potential as a metal chelator be experimentally validated?

- Methodological Answer :

- Titration Calorimetry (ITC) : Measure binding constants (Kd) with transition metals (e.g., Fe³⁺, Cu²⁺). A Kd < 1 µM indicates strong chelation.

- UV-Vis Spectroscopy : Monitor shifts in λmax upon metal addition (e.g., bathochromic shift for Cu²⁺ complexes).

- X-Ray Crystallography : Resolve crystal structures of metal complexes to confirm coordination sites (e.g., pyridine N and phenolic O as donors) .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for this compound?

- Methodological Answer :

- Purity Assessment : Use HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) to detect impurities >0.5%.

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms.

- Literature Cross-Reference : Compare data from peer-reviewed journals (e.g., mp 256–257°C in ) with in-house measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.